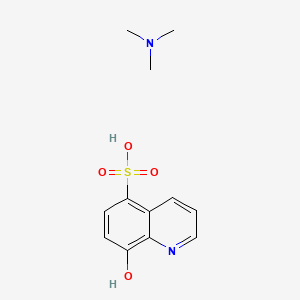
L58U359Ups
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L58U359Ups is a synthetic compound with the molecular formula C19H36N2O5S and a molecular weight of 404565 It is known for its complex stereochemistry, featuring eight defined stereocenters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L58U359Ups involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistryCommon reagents used in the synthesis include sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid .
Industrial Production Methods
Industrial production of this compound often employs hydrothermal carbonization methods due to their advantages, such as lower reaction temperatures, shorter reaction times, higher carbonization yields, and reduced production of waste gases and liquids . These methods are preferred for their efficiency and environmental benefits.
Analyse Des Réactions Chimiques
Types of Reactions
L58U359Ups undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, strong oxidizing agents and acidic conditions are often employed. Reduction reactions typically require strong reducing agents and anhydrous conditions. Substitution reactions may involve a variety of nucleophiles or electrophiles under both acidic and basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
L58U359Ups has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.
Mécanisme D'action
The mechanism of action of L58U359Ups involves its interaction with specific molecular targets and pathways. The compound is known to modulate certain signaling pathways and transcription factors, leading to its observed biological effects . Computational methods, such as transcriptomics and protein-protein interaction analysis, have been used to elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
L58U359Ups can be compared with other similar compounds based on its chemical structure and biological activities. Some similar compounds include:
VIC-105555: This compound shares a similar core structure and stereochemistry with this compound.
Natural Compounds: Certain natural compounds with similar functional groups and stereochemistry exhibit comparable biological activities.
This compound stands out due to its unique combination of stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
663613-38-5 |
|---|---|
Formule moléculaire |
C19H36N2O5S |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
(2S,4R)-N-[(1R)-2-methyl-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propylpiperidine-2-carboxamide |
InChI |
InChI=1S/C19H36N2O5S/c1-5-6-11-7-8-20-12(9-11)18(25)21-13(10(2)3)17-15(23)14(22)16(24)19(26-17)27-4/h10-17,19-20,22-24H,5-9H2,1-4H3,(H,21,25)/t11-,12+,13-,14+,15-,16-,17-,19-/m1/s1 |
Clé InChI |
CXEJVQVBPBUOMW-LVOWXTAFSA-N |
SMILES isomérique |
CCC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)C(C)C |
SMILES canonique |
CCCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
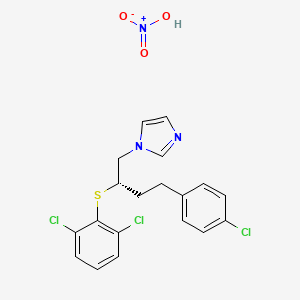
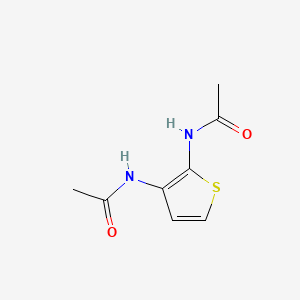

![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)


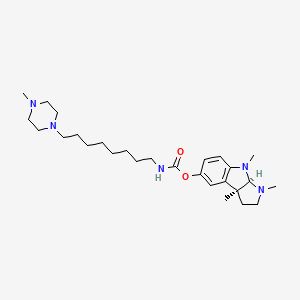
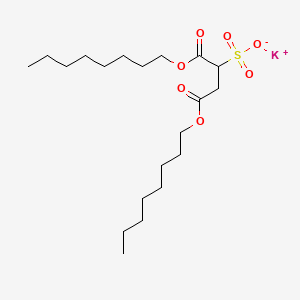
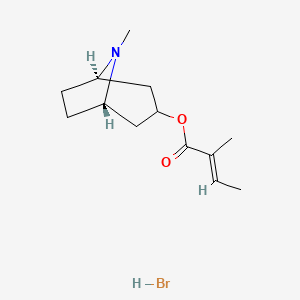
![N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B12743231.png)
